Methyl 2-(4-(2-oxopropyl)phenoxy)acetate
Description
Methyl 2-(4-(2-oxopropyl)phenoxy)acetate is an organic ester compound characterized by a phenoxy-acetate backbone substituted with a 2-oxopropyl group at the para position of the phenyl ring. This structure confers unique physicochemical properties, including moderate lipophilicity and reactivity, making it a candidate for pharmaceutical and agrochemical applications. Its synthesis often involves reductive amination or formylation pathways, as seen in intermediates for drug metabolites (e.g., 5-APB and 6-APB derivatives) .
Properties
CAS No. |
78069-08-6 |
|---|---|
Molecular Formula |
C12H14O4 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
methyl 2-[4-(2-oxopropyl)phenoxy]acetate |
InChI |
InChI=1S/C12H14O4/c1-9(13)7-10-3-5-11(6-4-10)16-8-12(14)15-2/h3-6H,7-8H2,1-2H3 |
InChI Key |
KJJNJVDJDVXQTI-UHFFFAOYSA-N |
SMILES |
CC(=O)CC1=CC=C(C=C1)OCC(=O)OC |
Canonical SMILES |
CC(=O)CC1=CC=C(C=C1)OCC(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Methyl 2-(2-methoxy-5-(2-oxopropyl)phenyl)acetate (Compound 12)
Structural Differences :
- Substitution pattern : The methoxy group is at the ortho position relative to the acetoxy group, unlike the para-substituted target compound.
- Functional groups : Both share methyl ester and 2-oxopropyl moieties.
Ethyl 4-methylphenoxyacetate
Structural Differences :
- Ester group : Ethyl instead of methyl ester.
- Substituent: 4-methylphenoxy vs. 4-(2-oxopropyl)phenoxy.
Physicochemical Properties :
- Molecular weight : 194.23 vs. 250.24 (target compound).
- logP : ~2.90 (estimated) compared to the target compound’s predicted higher logP due to the 2-oxopropyl group.
Methyl 2-phenylacetoacetate (MAPA)
Structural Differences :
- Lacks the phenoxy bridge; instead, a phenyl group is directly attached to the acetoacetate backbone.
(E)-Methyl 2-(2-chloro-6-methoxy-4-((7-methoxy-4-oxo-2H-chromen-3(4H)-ylidene)methyl)phenoxy)acetate (Compound 5c)
Structural Differences :
- Additional chromen-4-one and chloro substituents.
NSC133913 (Methyl 2-[4-[2-[4-(2-methoxy-2-oxoethyl)phenyl]ethyl]phenyl]acetate)
Structural Differences :
- Extended ethyl-phenethyl linkage increases molecular weight (326.15 vs. 250.24).
Physicochemical Properties :
- logP: 2.90 (similar to Ethyl 4-methylphenoxyacetate) .
- Higher molecular complexity may reduce bioavailability but improve target specificity.
Comparative Analysis Table
Key Research Findings
- Synthetic Flexibility: The target compound’s 2-oxopropyl group enables reductive amination for introducing amines, a pathway less feasible in Ethyl 4-methylphenoxyacetate or MAPA .
- Biological Activity: Chromenone derivatives (e.g., Compound 5c) exhibit cytotoxicity via chromenone-DNA interactions, a mechanism absent in the target compound .
- Metabolic Stability: Methyl esters (target compound, MAPA) are more prone to hydrolysis than ethyl esters (Ethyl 4-methylphenoxyacetate), impacting half-life .
Preparation Methods
General Synthetic Strategy
The target compound can be conceptually divided into two parts:
- The phenoxyacetate scaffold (methyl 2-phenoxyacetate)
- The 2-oxopropyl substituent at the para position of the phenyl ring
The synthetic approach typically involves:
- Preparation of methyl 2-(4-hydroxyphenoxy)acetate or a related phenolic precursor
- Introduction of the 2-oxopropyl group via selective alkylation or acylation at the para position
- Purification and characterization of the final product
Preparation of Methyl 2-(4-(2-oxopropyl)phenoxy)acetate
Ether Formation: Phenoxyacetate Core
The phenoxyacetate moiety is commonly prepared by nucleophilic substitution of methyl bromoacetate with 4-hydroxyacetophenone or 4-hydroxyphenol derivatives under basic conditions. For example, potassium carbonate in isopropanol or DMF is used as a base to deprotonate the phenol, which then attacks the methyl bromoacetate to form the ether linkage:
$$
\text{4-Hydroxyacetophenone} + \text{Methyl bromoacetate} \xrightarrow[\text{K}2\text{CO}3]{\text{Isopropanol or DMF}} \text{this compound}
$$
This step is critical to establish the phenoxyacetate framework.
Introduction of the 2-Oxopropyl Group
The 2-oxopropyl substituent can be introduced by alkylation or acylation methods:
Alkylation with 2-bromo-1-propanone derivatives : Reacting the phenolic intermediate with 2-bromo-1-propanone or related α-bromo ketones in the presence of a base (e.g., potassium carbonate) in solvents like isopropanol or DMF at controlled temperatures (10–45 °C) leads to substitution at the para position, yielding the 2-oxopropyl group attached to the phenyl ring.
Acylation via Friedel-Crafts or related electrophilic substitution : Less common due to potential side reactions but can be used with suitable catalysts.
Example Procedure from Patent Literature
A patent (EP2279167A1) describes a process where this compound is synthesized by reacting the phenolic precursor with 2-bromo-1-(4-fluorophenyl)propan-1-one in isopropanol using potassium carbonate as a base at 10–15 °C, followed by heating to 40–45 °C for 8–10 hours. The product is isolated by filtration and purified by crystallization or chromatography, achieving yields around 70–75% with high purity (≥99%).
Detailed Reaction Conditions and Optimization
| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Phenol deprotonation | Potassium carbonate in isopropanol or DMF | 10–15 | 2–3 hours | N/A | Base deprotonates phenol for nucleophilic attack |
| Alkylation/acylation | 2-Bromo-1-propanone derivative, K2CO3, isopropanol | 10–45 | 8–10 hours | 70–75 | Controlled temperature critical for selectivity |
| Work-up and purification | Removal of solvent under vacuum, crystallization or chromatography | Ambient to 55 | Several hours | N/A | pH adjustment to 0.5–2 for product precipitation |
Summary Table of Key Preparation Parameters
| Parameter | Value/Range | Comments |
|---|---|---|
| Solvent | Isopropanol, DMF | Polar aprotic solvents preferred |
| Base | Potassium carbonate (K2CO3) | Effective for phenol deprotonation and alkylation |
| Temperature | 10–45 °C | Lower temperatures (10–15 °C) favored initially |
| Reaction Time | 8–10 hours | Monitored by HPLC for completion |
| Yield | 70–75% | High purity product achievable |
| pH Adjustment | 0.5–2 | For product precipitation and isolation |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Methyl 2-(4-(2-oxopropyl)phenoxy)acetate, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via multi-step routes involving esterification, substitution, and reductive amination. For example, reductive amination of intermediates like methyl 2-(2-methoxy-5-(2-oxopropyl)phenyl)acetate (Figure 2.8 in ) is critical. Optimizing yields requires precise control of reaction conditions (e.g., temperature, catalyst loading) and purification techniques such as distillation or recrystallization (as described for structurally similar esters in ). Monitoring intermediates via thin-layer chromatography (TLC) or HPLC () ensures reaction progression .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound's purity and structure?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and X-ray crystallography () are essential for structural elucidation. High-performance liquid chromatography (HPLC) with UV detection () is recommended for purity assessment. Impurity profiling can be performed using relative retention time tables (e.g., Table 1 in ) to identify byproducts like chlorobenzoyl derivatives. Mass spectrometry (MS) further confirms molecular weight and fragmentation patterns .
Q. What are the recommended protocols for purifying this compound from reaction mixtures?
- Methodological Answer : Purification involves solvent extraction followed by column chromatography (silica gel, gradient elution) to isolate the target compound. Recrystallization using solvents like ethyl acetate/hexane mixtures () improves crystalline purity. For thermally sensitive intermediates, low-temperature distillation ( ) or flash chromatography under inert atmospheres may be necessary .
Advanced Research Questions
Q. How can in vitro metabolic stability assays be designed to study this compound's pharmacokinetic profile?
- Methodological Answer : Use liver microsomal assays (e.g., rat or human CYP450 isoforms) to monitor metabolic degradation. Quantify parent compound and metabolites via LC-MS/MS. Adjust incubation conditions (pH, co-factors like NADPH) based on protocols from drug metabolism studies (). Compare half-life (t½) and intrinsic clearance (CLint) values to assess metabolic stability .
Q. What computational approaches are suitable for predicting the compound's interaction with biological targets?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model binding affinities to enzymes or receptors. Parameterize force fields using crystallographic data (e.g., hydrogen-bonding patterns in ). Validate predictions with in vitro assays, such as enzyme inhibition studies () .
Q. What strategies mitigate instability of intermediates during multi-step synthesis of this compound?
- Methodological Answer : Stabilize reactive intermediates (e.g., oxo groups) via protecting groups (e.g., silyl ethers) or low-temperature storage. Use inert atmospheres (N₂/Ar) during sensitive steps like reduction (). Monitor degradation via real-time HPLC () and optimize reaction kinetics to minimize exposure to destabilizing conditions .
Q. How do structural modifications at specific positions influence the compound's biological activity, based on SAR studies?
- Methodological Answer : Introduce substituents at the phenoxy or oxopropyl positions (e.g., fluorine, methoxy groups) to assess impact on bioactivity. Compare analogues () using in vitro assays (e.g., antimicrobial IC₅₀). QSAR models can correlate electronic (Hammett σ) or steric parameters with activity trends .
Q. How can researchers resolve contradictions in reported biological activities or synthetic yields across studies?
- Methodological Answer : Replicate experiments under standardized conditions (solvent, temperature, catalyst). Use statistical tools (e.g., ANOVA) to assess variability. Cross-validate findings with orthogonal assays (e.g., NMR vs. X-ray for structure confirmation). Review substituent effects () and reaction mechanisms () to identify critical variables .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
